Atrinositol

Description

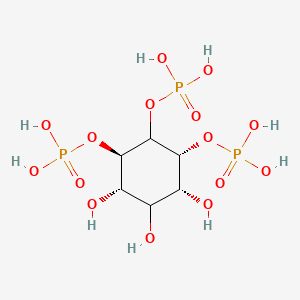

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDKOMAJZATYAY-GCVPSNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317926 | |

| Record name | α-Trinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28841-62-5 | |

| Record name | Atrinositol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028841625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Trinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATRINOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYF3049W3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Molecular and Cellular Mechanisms of Action

Regulation of Cellular Protein Homeostasis

Cellular protein homeostasis, or proteostasis, is a critical process that involves the coordinated regulation of protein synthesis, folding, and degradation to maintain a healthy and functional proteome. researchgate.net Dysregulation of proteostasis is implicated in various disease states. researchgate.net Atrinositol has been shown to impact this balance by modulating key proteolytic systems and influencing the rate of protein synthesis. nih.govaston.ac.uk

Attenuation of Protein Degradation Pathways

This compound has demonstrated an ability to attenuate the induction of protein degradation in response to various catabolic stimuli, such as proteolysis-inducing factor (PIF), angiotensin II (Ang II), lipopolysaccharide (LPS), and tumor necrosis factor-alpha (TNF-α)/interferon-gamma (IFN-γ). nih.govaston.ac.uk This effect is linked to its influence on major protein degradation systems. nih.govaston.ac.uk

Modulation of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a primary pathway for targeted protein degradation in eukaryotic cells. researchgate.netresearchgate.netupstate.edu It involves the tagging of proteins with ubiquitin chains, marking them for degradation by the proteasome. researchgate.netresearchgate.netupstate.edu Studies have shown that this compound can attenuate the increased expression and activity of the ubiquitin-proteasome pathway induced by catabolic stimuli like PIF and Ang II. nih.govaston.ac.uk This suggests that this compound inhibits a signaling step upstream of UPS activation. nih.govaston.ac.uk The attenuation of increased proteasome functional activity, measured by 'chymotrypsin-like' enzyme activity, further supports the inhibitory effect of this compound on this pathway. aston.ac.uk Additionally, this compound has been shown to attenuate the increased expression of 20S proteasome α-subunits and p42, an ATPase subunit of the 19S regulator, which are increased in the presence of PIF. aston.ac.uk

Here is a representation of the impact of this compound on Proteasome Activity:

| Stimulus | Proteasome 'Chymotrypsin-like' Activity (Arbitrary Units) | Proteasome 'Chymotrypsin-like' Activity with this compound (100 µM) (Arbitrary Units) |

| Control | Basal Level | Basal Level |

| PIF | Increased | Attenuated (close to basal) aston.ac.uk |

| Ang II | Increased | Attenuated (close to basal) aston.ac.uk |

Data based on findings indicating attenuation of increased activity. aston.ac.uk

Inhibition of dsRNA-dependent Protein Kinase (PKR) Autophosphorylation

dsRNA-dependent protein kinase (PKR) is a key mediator in cellular stress responses, including those affecting protein synthesis and degradation. mdpi.com PKR is activated by double-stranded RNA (dsRNA), leading to its dimerization and autophosphorylation. mdpi.comnih.gov this compound has been found to inhibit the activation (autophosphorylation) of PKR. nih.govaston.ac.uk This suggests that this compound interferes with an upstream event that leads to PKR activation. nih.govaston.ac.uk

Impact on Eukaryotic Initiation Factor 2 Alpha Subunit Phosphorylation

Eukaryotic initiation factor 2 (eIF2) plays a crucial role in the initiation of protein synthesis. nih.gov Phosphorylation of the alpha subunit of eIF2 (eIF2α) at serine 51 is a common mechanism to globally repress translation initiation in response to various stresses. nih.govceon.rs Activated PKR phosphorylates eIF2α, leading to a decrease in global protein synthesis. mdpi.comnih.govceon.rs this compound has been shown to reduce the phosphorylation of eIF2α. aston.ac.uk This effect is likely a consequence of its ability to inhibit PKR autophosphorylation, thereby alleviating the inhibitory effect on translation initiation. nih.govaston.ac.uk

Suppression of Caspase-3 and Caspase-8 Activation

Caspases are a family of proteases that play central roles in apoptosis and inflammation. jci.orgnih.govarvojournals.org Caspase-8 is often an initiator caspase in the extrinsic apoptotic pathway, while Caspase-3 is a key effector caspase involved in the execution of apoptosis. jci.orgnih.govarvojournals.org Research indicates that this compound inhibits the activation of both caspase-3 and caspase-8. nih.govaston.ac.uk Activation of caspase-8 is thought to lead to the activation of PKR in some contexts. nih.govaston.ac.uk Therefore, the suppression of caspase-8 activation by this compound may contribute to its inhibitory effect on PKR autophosphorylation. nih.govaston.ac.uk

Here is a summary of this compound's effect on Caspase Activity:

| Caspase | Activation in response to stimuli (e.g., PIF) | Activation with this compound (100 µM) |

| Caspase-3 | Increased | Inhibited nih.govaston.ac.uk |

| Caspase-8 | Increased | Inhibited nih.govaston.ac.uk |

Data based on findings indicating inhibition of activation. nih.govaston.ac.uk

Interactions within Neurotransmitter and Vascular Systems

This compound has been shown to influence processes within both the neurotransmitter and vascular systems, primarily through modulating specific signaling pathways.

Non-Receptor Antagonism of Neuropeptide Y (NPY) Signaling

Neuropeptide Y (NPY) is a co-neurotransmitter released alongside noradrenaline upon sympathetic nerve stimulation nih.gov. This compound (D-myo-inositol 1,2,6-triphosphate; PP 56) has demonstrated the ability to antagonize vasoconstrictor responses evoked by NPY both in vitro and in vivo nih.gov. Studies using human and guinea-pig isolated arteries have shown that this compound, at extracellular concentrations ranging from 10 nM to 1 µM, potently suppressed constriction induced by NPY alone nih.gov. It also inhibited the potentiation of noradrenaline-evoked constriction by NPY and the NPY-induced inhibition of relaxation nih.gov.

Further research in pithed (areflexive) rats indicated that a non-adrenergic component of the pressor response to preganglionic sympathetic nerve stimulation was sensitive to this compound nih.gov. Investigations using the cloned human vascular-type Y1 receptor revealed that this compound's action does not involve antagonism at the NPY recognition site or induce allosteric changes to this receptor nih.gov. Instead, this compound was found to inhibit the increase in intracellular Ca2+ and inositol (B14025) triphosphate concentrations induced by NPY nih.gov. This suggests that this compound acts as a non-receptor, yet selective, antagonist of NPY in vasculature nih.gov. Studies in anesthetized dogs also showed that this compound significantly antagonized both pre- and postjunctional effects of NPY, whether nerve-released or exogenous, and this postjunctional antagonism was selective for NPY nih.gov.

Mechanisms of Intracellular Calcium (Ca2+) Dynamic Regulation

Intracellular calcium concentration ([Ca2+]i) is a critical second messenger involved in numerous cellular processes nih.gov. This compound has been observed to influence Ca2+ dynamics, particularly in the context of NPY signaling nih.gov. As mentioned previously, this compound inhibits the rise in intracellular Ca2+ concentrations induced by neuropeptide Y nih.gov.

Inositol phosphates, including inositol 1,4,5-trisphosphate (IP3), are known to play a significant role in regulating intracellular Ca2+ levels by triggering Ca2+ release from internal stores like the endoplasmic reticulum nih.govnih.govdojindo.com. While this compound itself is an inositol trisphosphate, its specific mechanism for inhibiting NPY-induced Ca2+ increase appears to be linked to its effect on IP3 concentrations, rather than directly acting as a receptor antagonist nih.gov.

Control of Inositol Triphosphate (IP3) Concentrations in Vascular Cells

Inositol triphosphate (IP3) is a key second messenger produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C nih.govpatsnap.com. IP3 is responsible for mobilizing intracellular Ca2+ nih.govnih.govdojindo.com. This compound has been shown to inhibit the increase in inositol triphosphate concentrations induced by neuropeptide Y in vascular cells nih.gov. This reduction in IP3 levels likely contributes to this compound's ability to suppress the NPY-induced rise in intracellular Ca2+ and subsequent vasoconstriction nih.gov.

Effects on Cell-Matrix Interactions and Tissue Remodeling

This compound has also been investigated for its influence on cellular interactions with the extracellular matrix, which are crucial processes in tissue remodeling and inflammatory responses nih.gov.

Modulation of Beta 1 Integrin Receptor Function

Beta 1 integrins are cell surface receptors that mediate interactions between cells and the extracellular matrix, playing roles in cell adhesion, migration, and tissue remodeling nih.govwikipedia.orgnih.gov. This compound has been shown to modulate beta 1 integrin function nih.gov. Experiments in pentobarbital-anesthetized rats demonstrated that pretreatment with this compound inhibited the lowering of interstitial fluid pressure and edema formation induced by subdermal injection of anti-beta 1 integrin IgG nih.gov. This suggests that this compound stabilizes beta 1 integrin function in vivo nih.gov. The mechanism may involve intracellular pathways that affect the function and/or cell surface expression of beta 1 integrins nih.gov.

Influence on Fibroblast-Mediated Collagen Lattice Contraction

Fibroblast-mediated collagen lattice contraction is an in vitro model used to study cell-matrix interactions and tissue contraction, a process relevant to wound healing and fibrosis nih.govdupuytrens.org. This compound has been shown to affect the contraction of fibroblast-populated three-dimensional collagen lattices in vitro nih.gov.

In experiments, this compound was found to be additive to the stimulatory effect of platelet-derived growth factor-BB on the final gel size in the collagen gel contraction assay nih.gov. Furthermore, this compound counteracted the inhibitory effect of anti-beta 1 integrin Fab fragments on collagen gel contraction nih.gov. This compound also opposed the reduction in the ability of fibroblasts to contract collagen gels induced by dibutyryl-cAMP (db-cAMP) nih.gov. These findings indicate that this compound influences fibroblast-mediated collagen lattice contraction, potentially through its modulation of beta 1 integrin function and related intracellular pathways nih.gov.

Data Table: Effects of this compound on Fibroblast-Mediated Collagen Lattice Contraction

| Condition | Effect on Collagen Gel Size (relative to control) | Effect on Collagen Gel Contraction | Citation |

| This compound alone | Not specified relative to control | Modulatory | nih.gov |

| Platelet-derived growth factor-BB alone | Stimulatory effect on final gel size | Stimulatory | nih.gov |

| This compound + Platelet-derived growth factor-BB | Additive stimulatory effect | Enhanced stimulatory | nih.gov |

| Anti-beta 1 integrin Fab fragments alone | Not specified relative to control | Inhibitory | nih.gov |

| This compound + Anti-beta 1 integrin Fab fragments | Counteracted inhibitory effect | Reduced inhibition | nih.gov |

| Dibutyryl-cAMP (db-cAMP) alone | Not specified relative to control | Reduced contraction ability | nih.gov |

| This compound + Dibutyryl-cAMP (db-cAMP) | Opposed the reduction | Counteracted inhibition | nih.gov |

Anti-inflammatory and Immunomodulatory Mechanisms

This compound has demonstrated anti-inflammatory properties, suggesting a role in modulating immune responses. nih.gov

This compound is classified as a non-steroidal anti-inflammatory agent. nih.gov While the exact mechanisms underlying its anti-inflammatory effects are not fully known, studies using a photoaffinity analogue of α-trinositol have identified putative protein targets in human tissues, including platelet membranes and vascular epithelial cells. nih.gov Photoaffinity labeling experiments revealed that α-trinositol competitively displaced labeling of a 55 kDa protein in platelet membranes. nih.gov In vascular epithelial cells, both α-trinositol and Ins(1,3,4,5)P4 displaced labeling of 55 kDa and 43 kDa proteins. nih.gov The identification of these protein targets in vascular tissue may be significant in understanding the mechanism of action of this compound. nih.gov

Another inositol derivative, myo-inositol, has been shown to modulate inflammation by acting on NF-κB and reducing pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. mdpi.com It can also influence the PI3K/Akt pathway, which is involved in airway remodeling and the survival of activated immune cells. mdpi.com While these findings pertain to myo-inositol, they provide context for the potential anti-inflammatory pathways that highly phosphorylated inositols like this compound might influence.

Phytic acid (inositol hexaphosphate, IP6), a related inositol phosphate (B84403), has also demonstrated anti-inflammatory properties, potentially by suppressing the gene expression of inducible nitric oxide synthase (iNOS) and decreasing the expression of tumor necrosis factor-α (TNF-α). mdpi.com These observations suggest that the anti-inflammatory effects may be a shared characteristic among certain inositol phosphates.

Research suggests that this compound may interact with signaling pathways involved in the inflammatory response. While direct studies on this compound's interplay with specific pro-inflammatory cascades are limited in the provided information, related inositols offer insights. Myo-inositol, for instance, can modulate the production of inflammatory cytokines like TNF-α, IL-6, and IL-8 through the regulation of pathways such as NF-κB and PI3K/AKT. mdpi.com NF-κB is known to be hyperactivated in chronic inflammatory conditions, leading to increased production of pro-inflammatory cytokines. mdpi.com

Furthermore, studies on myo-inositol have shown its ability to downregulate IL-6 levels in various pathological conditions and experimental models. ijmdat.com IL-6 is a key pro-inflammatory cytokine, and its signaling pathway, including STAT3 phosphorylation, has been shown to be reduced by myo-inositol in certain contexts. ijmdat.com Given this compound's structural relationship to myo-inositol, it is plausible that it may also influence similar pro-inflammatory signaling cascades, although specific research on this compound is needed to confirm this.

General Anti-inflammatory Biological Activity

Role in Divalent Metal Ion Chelation and Cellular Metallostasis

This compound is a highly negatively charged molecule due to its phosphate groups, which gives it the capacity to chelate divalent metal ions. nih.gov

Studies have specifically investigated the interaction of this compound (referred to as AT) with zinc ions (Zn2+). nih.gov Research suggests that this compound's anti-tumor and anti-cachectic activity may be mediated through the chelation of extracellular Zn2+. nih.gov As a highly negatively charged molecule, it is considered unlikely that this compound readily penetrates into cells, supporting the hypothesis that its effects are mediated extracellularly through zinc chelation. nih.gov

The chelation of extracellular zinc by this compound has been proposed as a mechanism to inhibit tumor growth. nih.gov Changes in zinc concentration have been observed in tumor and skeletal muscle during muscle wasting, with a decrease in serum zinc concentration and a corresponding increase in tumor and skeletal muscle. nih.gov

Related inositol phosphates, specifically inositol compounds with three to five phosphate groups (IP3-IP5) produced by the hydrolysis of phytate (inositol hexaphosphate, IP6), have also shown binding affinities for zinc. nih.gov Studies have investigated their capacity to precipitate zinc at neutral pH. nih.gov

The ability of this compound to chelate divalent metal ions, particularly extracellular zinc, has implications for metal ion distribution at the cellular level. By binding to extracellular zinc, this compound could potentially influence the concentration of free zinc available to cells. nih.gov This could impact various cellular processes that are dependent on zinc, including enzyme activity and signaling pathways.

While the primary focus in the provided information is on extracellular zinc chelation, the broader context of inositol phosphates and metal ion interactions is relevant. Inositol phosphates are known to bind to various metal ions, and this interaction can influence their biological functions. For example, divalent magnesium is essential for the activity of myo-inositol monophosphatase, an enzyme involved in the phosphatidylinositol cycle. nih.gov Lithium ions and high concentrations of magnesium can act as inhibitors of this enzyme by potentially sharing a common binding site with magnesium. nih.gov

Iii. Broader Inositol Phosphate Signaling Context

Participation in Core Inositol (B14025) Phosphate (B84403) (InsP) Signaling Pathways

The participation of specific inositol phosphate isomers, including those structurally related to atrinositol, in core InsP signaling pathways is mediated by a complex enzymatic network. This network governs the precise phosphorylation state of the inositol ring, generating a diverse array of InsP messengers with distinct cellular roles.

Synthesis and Function of Inositol Pyrophosphates (PP-InsPs)

Inositol pyrophosphates (PP-InsPs), also known as diphosphoinositol phosphates, are high-energy inositol phosphate derivatives characterized by the presence of one or two pyrophosphate bonds. frontiersin.org These molecules, such as InsP7 and InsP8, are synthesized from lower inositol polyphosphates, primarily inositol hexakisphosphate (InsP6), through the action of specific kinases. frontiersin.orgnih.gov PP-InsPs are recognized as crucial signaling molecules involved in regulating diverse cellular processes, including phosphate homeostasis, energy metabolism, and protein phosphorylation. frontiersin.orgmdpi.com While the synthesis and function of major PP-InsPs are well-established, the direct involvement of this compound or its metabolic products in the core synthesis or function of PP-InsPs requires further specific investigation.

Regulatory Roles of Inositol Phosphate Kinases (e.g., ITPKs, IP6Ks)

Inositol phosphate kinases are central to the dynamics of InsP signaling, catalyzing the addition of phosphate groups to the inositol ring at specific positions. Key families include Inositol Tris/Tetrakisphosphate Kinases (ITPKs) and Inositol Hexakisphosphate Kinases (IP6Ks). nih.gov ITPKs can phosphorylate various inositol phosphate substrates, contributing to the synthesis of InsP4 and InsP5 isomers. mdpi.comuea.ac.uk IP6Ks are primarily responsible for the synthesis of InsP7 from InsP6 and InsP8 from InsP7 in mammalian systems. nih.govmdpi.com These kinases exhibit distinct substrate specificities and play critical roles in maintaining the balance of different InsP species, thereby regulating downstream signaling events. researchgate.net The potential for this compound to serve as a substrate for or modulator of these specific kinase activities within core InsP pathways is a subject that would require dedicated enzymatic studies.

Table 1: Key Inositol Phosphate Kinase Families and Substrates

| Kinase Family | Primary Substrates | Key Products |

| ITPKs | Various InsP3 isomers, InsP4, InsP5 | InsP4, InsP5, InsP6 |

| IP6Ks | InsP6, InsP7 | InsP7, InsP8 |

Note: This table provides a general overview. Specific substrate preferences can vary among isoforms and species.

Phospholipase C (PLC) and Phosphatidylinositol Turnover Dynamics

Phospholipase C (PLC) enzymes play a pivotal role in initiating a major branch of inositol lipid signaling by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. wikipedia.org This hydrolysis generates two key second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). wikipedia.org The rapid turnover of phosphatidylinositol and its phosphorylated derivatives by PLC and other enzymes is fundamental to generating transient signals that regulate various cellular processes. wikipedia.org While Ins(1,4,5)P3 is a direct product of PLC activity, the relationship between this compound (Ins(1,2,6)P3) and the PLC-mediated phosphatidylinositol turnover pathway is not as directly established as that of Ins(1,4,5)P3. This compound's synthesis likely involves different enzymatic routes, potentially involving inositol phosphate isomerizations or other phosphorylation pathways distinct from the primary PLC-PIP2 axis.

Integration with Major Intracellular Signal Transduction Cascades

Inositol phosphate signaling networks are extensively integrated with other major intracellular signal transduction cascades, allowing for complex cross-talk and coordinated cellular responses to diverse stimuli.

Cross-Talk with the Inositol 1,4,5-Trisphosphate/Calcium (InsP3/Ca2+) Axis

The InsP3/Ca2+ axis is a fundamental signaling pathway where Ins(1,4,5)P3, produced by PLC activation, binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. wikipedia.orgnih.gov This increase in intracellular calcium concentration acts as a ubiquitous second messenger, modulating the activity of numerous calcium-sensitive proteins and downstream signaling events. wikipedia.org While Ins(1,4,5)P3 is the primary mediator of calcium release from intracellular stores, other inositol phosphate isomers can influence calcium signaling through various mechanisms, including modulation of InsP3 receptor sensitivity or regulation of calcium pumps and channels. The specific interaction and potential cross-talk between this compound and the InsP3/Ca2+ axis would require targeted research to elucidate any direct or indirect effects on calcium mobilization or signaling components.

Influence on the PI3K/Akt/mTOR Signaling Network

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. wikipedia.orgvulcanchem.com PI3Ks phosphorylate phosphatidylinositol lipids, generating phosphatidylinositol 3-phosphates (PI3Ps), which serve as docking sites for proteins containing specific lipid-binding domains. wikipedia.orgvulcanchem.com This leads to the activation of downstream kinases, including Akt (Protein Kinase B) and subsequently the mammalian target of rapamycin (B549165) (mTOR). vulcanchem.com The inositol phosphate system is known to interact with the PI3K/Akt/mTOR network at multiple levels. For instance, certain inositol polyphosphates and pyrophosphates can influence the activity or localization of components within this pathway. mdpi.com While the PI3K/Akt/mTOR pathway is significantly influenced by phosphoinositides, the precise role of this compound in directly modulating this cascade requires specific experimental evidence. Research findings have shown that some inositol phosphate analogs can interfere with components of this pathway, suggesting a potential area for investigating this compound's influence.

Table 2: Key Components of the PI3K/Akt/mTOR Pathway

| Component | Role |

| PI3K | Phosphorylates phosphatidylinositol lipids to generate PI3Ps. wikipedia.orgvulcanchem.com |

| Akt (Protein Kinase B) | Activated by PI3P binding; promotes cell survival and growth. vulcanchem.com |

| mTOR | Master regulator of cell growth, proliferation, and metabolism. wikipedia.org |

Note: This table highlights key components and their primary roles within the pathway.

Iv. Preclinical and in Vitro Experimental Models for Atrinositol Research

In Vitro Studies on Isolated Cell Lines

In vitro studies using isolated cell lines provide a simplified system to investigate the direct effects of Atrinositol on specific cellular processes without the complexities of a whole organism.

Murine Myotube Models (e.g., C2C12) for Atrophy Investigations

Murine myotube models, such as the C2C12 cell line, are widely used to study skeletal muscle differentiation and atrophy. These models allow researchers to investigate the cellular mechanisms underlying muscle wasting, a hallmark of various catabolic conditions. Studies have utilized C2C12 myotubes to examine the effects of different stimuli that induce atrophy, such as dexamethasone (B1670325) or hydrogen peroxide (H2O2), and to evaluate the potential of compounds to counteract these effects mdpi.commdpi.comnih.gov. C2C12 myotubes can be induced to atrophy by various agents including proteolysis-inducing factor (PIF), Ang II, LPS, and TNF-α/IFN-γ, which trigger protein degradation pathways aston.ac.uk. This compound has been shown to attenuate the increased protein degradation in murine myotubes induced by PIF and Ang II aston.ac.uk. Furthermore, TNF-α alone or in combination with IFN-γ also induced protein degradation and depressed protein synthesis in myotubes, effects that were completely attenuated by this compound aston.ac.uk.

Table 1: Effect of this compound on Protein Turnover in Murine Myotubes

| Inducing Agent | Effect on Protein Degradation | Effect on Protein Synthesis | This compound Effect on Degradation | This compound Effect on Synthesis | Source |

| PIF | Increased | Not specified | Attenuated | Not specified | aston.ac.uk |

| Ang II | Increased | Not specified | Attenuated | Not specified | aston.ac.uk |

| LPS | Increased | Not specified | Completely attenuated | Not specified | aston.ac.uk |

| TNF-α | Increased | Decreased | Completely attenuated | Attenuated and increased above basal | aston.ac.uk |

| TNF-α + IFN-γ | Increased | Decreased | Completely attenuated | Attenuated and increased above basal | aston.ac.uk |

Fibroblast Cell Cultures for Extracellular Matrix Modulation Assays

Fibroblast cell cultures are utilized to study the synthesis, degradation, and remodeling of the extracellular matrix (ECM). These assays are relevant for understanding processes like wound healing, fibrosis, and inflammation, where ECM dynamics play a significant role. This compound has been shown to modulate beta 1 integrin function, which is involved in the interaction between dermal cells and ECM fibers nih.gov. In vitro experiments using fibroblast-populated three-dimensional collagen lattices demonstrated that this compound influenced collagen gel contraction nih.gov. This compound was found to be additive to the stimulatory effect of platelet-derived growth factor-BB on the final gel size in the collagen gel contraction assay and counteracted the inhibitory effect of anti-beta 1 integrin Fab fragments on collagen gel contraction nih.gov.

In Vivo Preclinical Animal Investigations

In vivo animal models are essential for evaluating the systemic effects of this compound and its potential efficacy in complex biological systems and disease contexts.

Murine Models of Catabolic Conditions (e.g., Cancer Cachexia Models)

Murine models of catabolic conditions, such as cancer cachexia, are used to study the severe wasting syndrome characterized by skeletal muscle loss and adipose tissue depletion that occurs in many cancer patients. These models are valuable for testing interventions aimed at mitigating cachexia. This compound has been shown to attenuate muscle atrophy in a murine cachexia model aston.ac.uk. Studies in these models suggest that this compound may be a potential therapy for a range of catabolic conditions by attenuating the depression of protein synthesis and the increase in protein degradation induced by various factors aston.ac.uk. Murine cancer cachexia models, such as those using C26 or Lewis lung carcinoma cells, are used to replicate aspects of human cancer cachexia for studying underlying mechanisms and potential therapies nih.govunito.it.

Animal Models of Acute and Chronic Inflammatory Responses

Animal models of acute and chronic inflammation are used to investigate the mechanisms of the inflammatory response and to evaluate the anti-inflammatory potential of compounds. These models can involve inducing inflammation through various agents or surgical procedures. This compound has demonstrated anti-inflammatory effects in animal models of inflammation nih.gov. Acute inflammation is typically short-lived and involves vasodilation, increased vascular permeability, and leukocyte migration, while chronic inflammation can persist for longer periods and may involve granuloma formation asianjpr.com. This compound has been described as an anti-inflammatory agent nih.govnih.gov.

Table 2: Summary of this compound Effects in Preclinical Models

| Model Type | Specific Model/Cells | Key Finding Related to this compound | Source |

| In Vitro (Cell Lines) | Murine Myotubes (C2C12) | Attenuates increased protein degradation and depressed protein synthesis induced by catabolic factors. | aston.ac.uk |

| In Vitro (Cell Lines) | Isolated Vascular Smooth Muscle Cells | Generally mentioned to inhibit vasoconstriction by NPY (limited specific data on this compound). | vulcanchem.com |

| In Vitro (Cell Lines) | Fibroblast Cell Cultures | Modulates beta 1 integrin function, influences collagen gel contraction. | nih.gov |

| In Vivo (Animal) | Murine Cachexia Models | Attenuates muscle atrophy, potential therapy for catabolic conditions. | aston.ac.uk |

| In Vivo (Animal) | Animal Models of Inflammation | Demonstrates anti-inflammatory effects. | nih.gov |

V. Advanced Analytical Methodologies for D Myo Inositol 1,2,6 Trisphosphate

Chromatographic Separation and Detection Techniques

Chromatography plays a pivotal role in separating Atrinositol from complex biological or synthetic mixtures, often coupled with sensitive detection methods for quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a widely used technique for the quantitative analysis of inositol (B14025) phosphates, including D-myo-inositol 1,2,6-Trisphosphate. Given the charged nature of inositol phosphates, anion-exchange chromatography is a common mode of separation. Methods utilizing ion-pair reversed-phase liquid chromatography with post-column ligand exchange and fluorescence detection have been specifically developed for the determination of D-myo-1,2,6-inositol trisphosphate. mdpi.comspringernature.com This approach allows for sensitive detection after the separated analytes react with a suitable reagent, such as ferric nitrate, which forms a detectable complex. scielo.brthermofisher.com

Anion-exchange HPLC separates inositol phosphates based on the number of phosphate (B84403) groups and their specific isomeric arrangement. mdpi.comthermofisher.com Using an acidic eluent system, inositol phosphate isomers typically elute in order of increasing number of phosphate groups, which can simplify identification. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for both the identification and quantification of D-myo-inositol 1,2,6-Trisphosphate, particularly in complex biological matrices. mdpi.comspringernature.comresearchgate.netescholarship.orgnih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous determination of various inositol phosphate isomers. springernature.comresearchgate.net

Anion-exchange chromatography coupled to tandem mass spectrometry (HPIC-MS/MS) has been employed for the simultaneous analysis of inositol phosphates (Ins-InsP6). mdpi.com Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of phosphorylated molecules like inositol phosphates in LC-MS/MS. mdpi.comspringernature.comnih.gov Identification is typically achieved through selective reaction monitoring (SRM) by monitoring specific precursor-product ion transitions characteristic of the target analyte. researchgate.net Quantification is performed using appropriate internal standards. mdpi.com

LC-ESI-MS/MS methods have demonstrated low detection limits for inositol phosphates, making them suitable for analyzing samples where these compounds are present at low concentrations. springernature.comnih.gov

Gas Chromatography for Inositol Isomer Profiling

Gas chromatography (GC) is utilized for the analysis of inositol phosphates, often in conjunction with other separation techniques. Prior to GC analysis, inositol phosphates are typically subjected to dephosphorylation and derivatization to make them volatile. nih.gov A common derivatization method involves the formation of hexatrimethylsilyl derivatives of the released myo-inositol. nih.gov

GC can be used to quantify the total myo-inositol content derived from specific inositol phosphate fractions obtained from initial separation steps, such as anion exchange chromatography. nih.govnih.govahajournals.org This indirect quantification method, combined with the initial separation, can contribute to the profiling of inositol isomers present in a sample. nih.gov The use of internal standards, such as the hexatrimethylsilyl derivative of chiro-inositol, helps ensure accurate quantification in GC analysis. nih.gov

Electrophoretic Methodologies

Electrophoretic techniques, particularly capillary electrophoresis, offer alternative approaches for separating and analyzing charged species like D-myo-inositol 1,2,6-Trisphosphate.

Capillary Zone Electrophoresis (CZE) for Trisphosphate Analysis in Biological Matrices

Capillary Zone Electrophoresis (CZE) is an effective method for the separation of charged molecules based on their charge-to-size ratio. CZE with indirect UV detection has been developed for the determination of 1,2,6-inositol trisphosphate and its derivatives in biological matrices such as plasma. nih.gov

Sample pretreatment steps, such as selective isolation using iron(III)-loaded adsorbents, are often employed to concentrate and purify inositol phosphates from complex biological samples before CZE analysis. nih.gov Indirect UV detection is used because inositol phosphates lack strong chromophores; the analyte is detected indirectly by monitoring the displacement of a UV-absorbing compound in the background electrolyte. nih.govnih.gov CZE offers advantages such as small sample volume requirements and relatively short analysis times. nih.govtno.nl

A method for the determination of 1,2,6-inositol trisphosphate and derivatives in plasma by CZE with indirect UV detection included sample pretreatment based on selective isolation after complexation with iron(III) loaded on an adsorbent. nih.gov Plasma protein denaturation was performed using sodium dodecyl sulfate. nih.gov The method demonstrated selectivity, and recoveries in plasma and water were reported as 65% and 88%, respectively. nih.gov

Spectroscopic and Diffraction Techniques for Structural Elucidation

Spectroscopic and diffraction methods provide valuable information regarding the structure and properties of D-myo-inositol 1,2,6-Trisphosphate.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 31P NMR, is a fundamental technique for the chemical identification and characterization of myo-inositol phosphates. nih.govacs.org Analysis of the proton and phosphorus chemical shifts and coupling constants provides detailed information about the phosphorylation pattern and the conformation of the inositol ring. nih.govacs.org 31P NMR is particularly useful for directly observing the phosphate groups and their environments. acs.org NMR spectroscopy can also be used to study the protonation equilibria of phosphorylated inositols. acs.org

Mass spectrometry (MS), while often coupled with chromatography for separation (as in LC-MS/MS), is itself a spectroscopic technique that provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in identification and structural confirmation. mdpi.comspringernature.comresearchgate.netescholarship.orgnih.govportlandpress.com

X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline compounds. While obtaining crystals of free inositol phosphates can be challenging, X-ray crystallography has been successfully applied to determine the structure of inositol phosphates when complexed with proteins. rcsb.orgnih.govgenome.jp This provides atomic-resolution details of the molecule's conformation and interactions. Although specific crystal structure data for free D-myo-inositol 1,2,6-Trisphosphate were not found, the technique is applicable to inositol phosphates under suitable conditions, contributing to the understanding of their structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, conformation, and interactions of inositol phosphates in solution. Both one-dimensional and two-dimensional NMR experiments using different nuclei, such as ¹H, ¹³C, and ³¹P, provide complementary information.

¹H NMR spectroscopy is routinely used for the structural confirmation of synthesized D-myo-inositol 1,2,6-Trisphosphate prepchem.com. The chemical shifts and coupling constants of the ring protons are highly sensitive to the phosphorylation pattern and the conformation of the myo-inositol ring cabidigitallibrary.orgnih.gov. Studies on myo-inositol 1,2,6-tris(phosphates) have utilized ¹H NMR hydroxy proton titration experiments to investigate intramolecular hydrogen bonding interactions between hydroxyl and phosphate groups acs.org. These experiments demonstrate that the chemical shifts of hydroxyl protons vicinal to phosphate groups are deshielded, indicating hydrogen bond formation acs.org.

An example of ¹H NMR data reported for this compound (D-myo-inositol 1,2,6-Trisphosphate) includes signals at δ 3.58 (dd, J = 9.5 Hz, 1H), 3.49 (t, J = 9.2 Hz, 2H), and 3.32 (m, 3H) in D₂O at 500 MHz vulcanchem.com. Another study on analogues of 1D-myo-inositol 1,2,6-trisphosphate reported ¹H NMR data in D₂O at 40°C, showing signals such as δ 4.81 (d, 1H, J = 8.2 Hz, H-2), 4.12 (t, J = 9.2, H-1), and 3.51 (t, 1H, J = 9.1 Hz, H-5) tandfonline.com.

¹³C NMR spectroscopy provides information about the carbon skeleton and can confirm the chair conformation of the inositol ring vulcanchem.com. This compound shows six distinct signals in the ¹³C NMR spectrum between 72.1–79.3 ppm, consistent with a chair conformation vulcanchem.com. The use of ¹³C-labeled myo-inositol has been shown to greatly facilitate the analysis of inositol phosphates and pyrophosphates within complex mixtures by NMR, allowing for detection and quantification at physiological concentrations ucl.ac.uk.

³¹P NMR spectroscopy is particularly useful for directly analyzing the phosphate groups. It can provide quantitative information about the different phosphorylated species present in a sample nih.govusda.govacs.orgnih.govnih.gov. While one-dimensional ³¹P NMR can have limitations in resolution, especially in the orthophosphate monoester region, it remains a valuable tool for assessing the phosphorylation state of inositol derivatives cabidigitallibrary.org. Studies have used ³¹P NMR titrations to investigate the interactions of D-myo-inositol 1,2,6-Trisphosphate with metal cations and polyamines like spermine (B22157) in solution, revealing the formation of mixed complexes nih.gov.

Table 1 summarizes representative NMR data reported for D-myo-inositol 1,2,6-Trisphosphate.

| Nucleus | Frequency (MHz) | Solvent | Chemical Shifts (δ, ppm) | Notes | Source |

| ¹H | 500 | D₂O | 3.58 (dd, J=9.5 Hz, 1H), 3.49 (t, J=9.2 Hz, 2H), 3.32 (m, 3H) | Unique signatures | vulcanchem.com |

| ¹H | 300 | D₂O | 4.81 (d, J=8.2 Hz, H-2), 4.12 (t, J=9.2, H-1), 3.51 (t, J=9.1 Hz, H-5), etc. | Data for analogues at 40°C | tandfonline.com |

| ¹³C | Not specified | Not specified | 72.1–79.3 (Six distinct signals) | Confirms chair conformation | vulcanchem.com |

| ³¹P | Not specified | D₂O | One broad signal | Analysis of phosphate groups | tandfonline.com |

| ³¹P | Not specified | Aqueous | pH-dependent shifts | Investigation of metal/polyamine binding | nih.gov |

X-ray Crystallography of Related Inositol Structures

X-ray crystallography has been instrumental in determining the absolute configuration of inositol derivatives and intermediates in their synthesis rsc.orgacs.org. Structures of proteins in complex with various inositol phosphates, such as inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), inositol 1,4-bisphosphate (Ins(1,4)P₂), and inositol hexakisphosphate (InsP₆), have revealed how these highly charged molecules bind to specific protein domains nih.govembopress.orgpdbj.orgnih.govacs.org.

These structures often show the inositol phosphate bound through a network of salt bridges and hydrogen bonds involving the phosphate groups and positively charged residues (such as lysine (B10760008) and arginine) on the protein surface embopress.orgpdbj.orgnih.gov. For example, the crystal structure of a PH domain bound to inositol-1,4,5-trisphosphate showed that the 4,5-bisphosphate group was critical for binding, forming numerous interactions with the protein, while the 1-phosphate was more solvent-exposed embopress.org. Similarly, crystal structures of human inositol phosphate multikinase (HsIPMK) in complex with Ins(1,4,5)P₃ have provided detailed views of the substrate binding site and the interactions involved nih.gov.

Studies on enzymes like inositol monophosphatase have utilized X-ray crystallography to understand substrate binding and catalytic mechanisms by analyzing complexes with inositol monophosphates pdbj.org. Although these studies focus on different inositol phosphate isomers, the principles of phosphate recognition and inositol ring positioning derived from these structures are broadly applicable to understanding how D-myo-inositol 1,2,6-Trisphosphate might interact with its own cellular targets. The conformation of the inositol ring and the spatial arrangement of the phosphate groups are key determinants of binding specificity, and X-ray crystallography provides the highest resolution view of these features in a crystalline state.

Table 2 provides examples of related inositol phosphate structures studied by X-ray crystallography.

| Compound Studied by X-ray | Complexed With | Resolution (Å) | Key Findings | Source |

| Inositol-1,4,5-trisphosphate | β-spectrin PH domain | 2.0 | Binding involves 4,5-bisphosphate, salt bridges, hydrogen bonds. | embopress.org |

| D- or L-myo-inositol 1-phosphate | Human inositol monophosphatase | 2.2-2.3 | Substrate binding mode, interaction with active site residues. | pdbj.org |

| Ins(1,4,5)P₃ and PtdIns(4,5)P₂ headgroup | Human inositol phosphate multikinase | 1.6 | Substrate binding site, interactions with protein residues. | nih.gov |

| L-chiro-inositol 2,3,5-trisphosphate | Human inositol-trisphosphate 3-kinase A | 1.92 | Substrate binding within the enzyme active site. | rcsb.org |

| myo-inositol 1,2,3-trisphosphate | Not specified | Not specified | X-ray structure determination reported as part of synthesis. | aston.ac.uk |

| Inositol-1-phosphate | Archaeoglobus fulgidus IPCT | 1.9-2.4 | Insight into binding mode and substrate specificity of the enzyme. | asm.org |

These crystallographic investigations of related inositol phosphates and their protein complexes contribute significantly to the understanding of the structural requirements for inositol phosphate recognition and function, providing a valuable framework for inferring the potential interactions and conformational behavior of D-myo-inositol 1,2,6-Trisphosphate.

Vi. Future Research Directions and Emerging Paradigms in Atrinositol Biology

Identification of Novel Molecular Targets and Binding Partners

Despite evidence suggesting atrinositol's influence on various cellular processes, the specific proteins and molecules it directly interacts with are not fully elucidated. Early studies using photoaffinity labeling techniques in human tissues like umbilical cord vascular smooth muscle cells and platelet membranes identified putative protein targets of approximately 55 kDa and 43 kDa that were selectively labeled by a tritiated photoaffinity analogue of alpha-trinositol (B1226835). nih.gov Competition binding studies in rat tissues also indicated specific binding sites for alpha-trinositol in cardiac membranes, liver, lung, and brain, distinct from binding sites for Ins(1,4,5)P3 or Ins(1,3,4,5)P4. nih.govnih.gov These findings highlight the existence of specific this compound binding proteins, the identity of which warrants further investigation.

Future research should focus on employing advanced proteomic techniques, such as affinity purification coupled with mass spectrometry, to systematically identify this compound-binding proteins in various cell types and tissues relevant to its observed biological effects. Techniques like surface plasmon resonance or isothermal titration calorimetry could be used to characterize the binding kinetics and thermodynamics of this compound interactions with identified partners. Given this compound's structural similarity to other inositol (B14025) phosphates, comparative studies with isomers like myo-inositol and D-chiro-inositol could also reveal target specificity and illuminate the basis for its unique biological activities. vulcanchem.commdpi.com Understanding these interactions at a molecular level is crucial for deciphering the complete signaling pathways modulated by this compound.

Exploration in Underexplored Preclinical Disease Models

Current research on this compound has touched upon its potential in conditions like PCOS-associated anovulation, metabolic support, and gestational diabetes. vulcanchem.com Preliminary in vitro data also suggest potential in oncology, specifically inhibiting ovarian cancer cell proliferation, and a potential role in modulating TRPM3 channels in migraine pathophysiology. vulcanchem.com However, many potential therapeutic avenues remain largely unexplored in preclinical settings.

Future research should investigate this compound's effects in a wider array of preclinical disease models where inositol phosphate (B84403) signaling or integrin function is implicated. Given its observed modulation of beta 1 integrin function and effects on edema formation in acute inflammation, exploring models of other inflammatory conditions, fibrosis, or wound healing could be fruitful. nih.gov The suggestive preclinical data in male infertility also warrants further investigation in relevant animal models. vulcanchem.com Furthermore, exploring its potential in neurological disorders beyond migraine, considering the presence of inositols in the brain and their role in neuronal signaling, could open new research frontiers. vulcanchem.commdpi.com Rigorous preclinical studies are essential to establish efficacy, determine optimal dosing strategies for specific conditions, and understand potential mechanisms of action in these underexplored contexts.

Development of Advanced Experimental Tools for Mechanistic Investigations

Advancing the understanding of this compound's mechanism of action necessitates the development and application of sophisticated experimental tools. The creation of a tritiated analogue for binding studies was an important step. nih.gov However, more advanced tools are needed for detailed mechanistic investigations.

Future research should focus on developing fluorescent or other tagged this compound probes that can be used for live-cell imaging to track its cellular uptake, distribution, and localization. Optogenetic or chemical genetic tools could be developed to precisely control this compound levels or the activity of its binding partners in a spatiotemporal manner. Furthermore, the generation of genetically modified cell lines or animal models with altered expression of putative this compound targets would be invaluable for validating target specificity and dissecting downstream signaling pathways. Techniques like CRISPR-Cas9 could be employed for targeted gene editing. The integration of these advanced tools with high-throughput screening platforms could accelerate the identification of novel interactions and pathways influenced by this compound.

This compound as a Probe for Fundamental Integrin Biology Research

This compound has been shown to modulate beta 1 integrin function, suggesting its potential utility as a research tool to study integrin biology. nih.gov Integrins are a family of transmembrane receptors crucial for cell-matrix and cell-cell interactions, playing vital roles in processes like cell adhesion, migration, proliferation, and differentiation. nih.gov

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve chiral centers and confirm stereochemistry. Assign peaks using 2D COSY and HSQC experiments for cross-verification .

- High-Performance Liquid Chromatography (HPLC) : Pair with chiral columns (e.g., amylose-based) to separate enantiomers. Validate purity thresholds (>98%) using area-under-curve calculations .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Compare against synthetic standards for accuracy .

Table 1 : Comparison of Analytical Techniques for this compound

| Technique | Parameters | Strengths | Limitations |

|---|---|---|---|

| NMR | (600 MHz), DMSO-d₆ solvent | Resolves stereochemistry | Requires mg-scale pure samples |

| HPLC | Chiralpak AD-H column, 90:10 hexane:IPA | High enantioselectivity | Column degradation over time |

| HRMS | ESI+, m/z 300–500 range | Confirms molecular ion | Limited structural detail |

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound across in vivo studies?

Q. Methodological Answer :

- Meta-Analysis Framework : Use PRISMA guidelines to systematically review studies. Stratify data by model (e.g., rodent vs. primate), dosage (mg/kg), and endpoints (e.g., bioavailability, toxicity). Apply heterogeneity tests (I² statistic) to identify confounding variables .

- Dose-Response Replication : Design experiments with standardized protocols (e.g., OECD guidelines) to isolate variables like metabolic interference or species-specific absorption .

- Mechanistic Triangulation : Cross-reference pharmacokinetic data with transcriptomic profiles (RNA-seq) to identify off-target effects that may explain discrepancies .

Key Consideration : Contradictions often arise from unaccounted variables (e.g., gut microbiota interactions). Pre-register hypotheses and raw data to enhance reproducibility .

Basic: What in vitro models are optimal for preliminary assessment of this compound’s bioactivity?

Q. Methodological Answer :

- Cell Lines : Use HEK-293 for receptor-binding assays or Caco-2 for permeability studies. Normalize results to positive controls (e.g., myo-inositol) .

- Enzyme Inhibition Assays : Optimize reaction buffers (pH 7.4, 37°C) and substrate concentrations (Km ± 20%) to minimize false positives .

- Data Reporting : Adhere to MIAME standards for microarray data or BRENDA for enzyme kinetics. Report mean ± SEM with n ≥ 3 replicates .

Advanced: How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

Q. Methodological Answer :

- Power Analysis : Calculate sample size using G*Power (α=0.05, β=0.2) to detect clinically relevant effect sizes. Include a placebo arm and blinded randomization .

- Toxicokinetic Integration : Measure AUC and C at multiple doses (e.g., 10, 50, 100 mg/kg). Use non-compartmental modeling (WinNonlin) to estimate half-life and clearance .

- Statistical Rigor : Apply ANOVA with Tukey’s post hoc test. Report exact p-values (avoid "p < 0.05") and effect sizes (Cohen’s d) .

Basic: What synthetic routes yield high-purity this compound, and how are intermediates validated?

Q. Methodological Answer :

- Chiral Pool Synthesis : Start with D-glucose derivatives to preserve stereochemistry. Use Mitsunobu reactions for etherification, monitored by TLC (Rf = 0.3–0.5) .

- Purification : Recrystallize from ethanol/water (4:1 v/v). Validate intermediates via melting point (±2°C) and optical rotation ([α]) comparisons .

- Scale-Up Challenges : Optimize catalyst loading (e.g., Pd/C for hydrogenation) to minimize byproducts. Use DOE (Design of Experiments) to identify critical parameters .

Advanced: What interdisciplinary approaches address challenges in studying this compound’s role in metabolic pathways?

Q. Methodological Answer :

- Systems Biology Integration : Combine metabolomics (LC-MS) with flux balance analysis (COBRApy) to map this compound’s incorporation into inositol phosphates .

- Structural Bioinformatics : Dock this compound into insulin receptor models (AutoDock Vina) to predict binding affinities. Validate with SPR (surface plasmon resonance) .

- Cross-Species Validation : Compare transcriptomic responses in zebrafish embryos and murine models to identify conserved mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.